Product packaging for Albatrelin C(Cat. No.:CAS No. 1417805-17-4)

Albatrelin C

Cat. No.: B1163376
CAS No.: 1417805-17-4
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Description

Albatrelin C (CAS# 1417805-17-4) is a meroterpenoid natural product classified as a farnesylphenol, with the molecular formula C22H30O2 and a molecular weight of 326.48 g/mol . This compound is sourced from the fruiting bodies of the basidiomycete fungus Albatrellus ovinus . The structure of this compound was identified and established through extensive spectroscopic analysis as part of research that isolated several new grifolin derivatives and related pigments from the fungus . The compound contributes to the diverse chemical profile of the Albatrellus genus, which is a rich source of structurally novel compounds including grifolin, neogrifolin, and their derivatives, and is of significant interest for chemotaxonomic studies . As a specialized meroterpenoid, this compound is valuable for research in natural product chemistry, fungal biology, and the exploration of fungal metabolites for their chemical and potential biological significance. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is typically supplied as an oil and should be stored desiccated at -20°C. For solubility, it is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O2 B1163376 Albatrelin C CAS No. 1417805-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2,5-dimethylchromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-16(2)8-6-9-17(3)10-7-12-22(5)13-11-20-18(4)14-19(23)15-21(20)24-22/h8,10-11,13-15,23H,6-7,9,12H2,1-5H3/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCFVYYUAJZBKT-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CC(O2)(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C=CC(O2)(C)CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery, Isolation, and Structural Elucidation Research of Albatrelin C

Methodologies for the Isolation of Albatrelin C from Fungal Biomass

The isolation of this compound from the fungal biomass of Albatrellus ovinus involves a multi-step process designed to extract and purify the compound from a complex mixture of cellular components. researchgate.netmdpi.com

Initial Extraction: The process typically begins with the harvesting of the fungal fruiting bodies. psu.eduresearchgate.net This biomass is then pulverized and subjected to an extraction process. mdpi.comnih.gov A common method involves using organic solvents to separate the desired compounds from the solid biomass. biocrick.com

Chromatographic Separation: Following the initial extraction, the crude extract undergoes a series of chromatographic techniques to separate this compound from other compounds. researchgate.net This purification is critical for obtaining the compound in a pure form for structural analysis. The specific techniques employed often include:

Column Chromatography: The crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. Different compounds in the mixture travel through the column at different rates depending on their affinity for the stationary phase and the solvent (mobile phase), allowing for their separation.

High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC is often utilized. This technique provides high resolution and is effective in separating structurally similar compounds.

The selection of solvents and chromatographic conditions is optimized to achieve the best possible separation of this compound.

Advanced Spectroscopic and Chromatographic Techniques Utilized in this compound Structural Determination

The determination of the precise chemical structure of this compound relies on a combination of advanced spectroscopic and chromatographic methods. wiley.comrfi.ac.uk These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula of this compound. lcms.cz This technique measures the mass-to-charge ratio of the ionized molecule with high accuracy, allowing for the unambiguous determination of its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound. nih.gov A suite of NMR experiments is used to piece together the molecular puzzle:

¹H NMR (Proton NMR): This experiment provides information about the number and types of hydrogen atoms in the molecule and their chemical environments.

¹³C NMR (Carbon NMR): This technique reveals the number and types of carbon atoms present in the structure. researchgate.net

2D NMR Experiments (COSY, HMBC, HSQC, NOESY): These experiments establish the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for assembling the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which is vital for determining the molecule's stereochemistry and conformation.

The comprehensive analysis of data from these spectroscopic techniques allows for the complete assignment of the planar structure of this compound. researchgate.net

Stereochemical Assignments and Conformational Analysis in this compound Research

Beyond determining the planar structure, a critical aspect of characterizing this compound is the assignment of its stereochemistry and the analysis of its preferred conformation. slideserve.comwashington.edulibretexts.org

Stereochemical Assignment: The absolute configuration of stereocenters in this compound was determined by comparing its optical rotation with data from known compounds. researchgate.netbiocrick.com This comparative method, alongside detailed analysis of NOESY data, helps in assigning the specific three-dimensional arrangement of atoms. sapub.orgucsd.edu

Conformational Analysis: Conformational analysis investigates the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. For a complex molecule like this compound, understanding its conformational preferences is important. NOESY experiments are particularly useful in this regard, as the strength of the NOE signal is related to the distance between protons, providing insights into the molecule's folded structure in solution.

Identification and Characterization of this compound Congeners and Biosynthetic Precursors

Research on Albatrellus ovinus has led to the discovery of not only this compound but also several of its congeners, which are structurally related compounds. researchgate.net These include Albatrelins A, B, D, E, and F. researchgate.netbiocrick.com The co-isolation of these related compounds provides valuable clues about the biosynthetic pathways operating within the fungus.

Congeners of this compound:

Compound NameNote
Albatrelin AA monomeric grifolin (B191361) derivative. researchgate.net
Albatrelin BAnother monomeric grifolin derivative. researchgate.net
Albatrelin DA dimeric meroterpenoid pigment. researchgate.net
Albatrelin EA dimeric meroterpenoid pigment. dokumen.pub
Albatrelin FA dimeric meroterpenoid pigment isolated as a pair of tautomers. researchgate.net

Biosynthetic Precursors: The structures of this compound and its congeners suggest they are derived from grifolin, a known farnesyl-phenol compound. researchgate.net The biosynthesis is believed to involve the shikimate pathway, which produces aromatic amino acids and other aromatic compounds, and the mevalonate (B85504) pathway, which produces terpenoid precursors. dokumen.pubnih.gov The identification of simpler grifolin derivatives alongside the more complex albatrelins supports this biosynthetic hypothesis. researchgate.net

Biosynthetic Pathways and Enzymology of Albatrelin C

Investigation into the Non-Ribosomal Peptide Synthesis (NRPS) Machinery for Albatrelin C Formation

The cyclic peptide feature of this compound strongly indicates its assembly via a Non-Ribosomal Peptide Synthetase (NRPS) system. rsc.org NRPSs are large, modular enzymes that act as assembly lines to produce a vast array of peptide-based natural products, often with cyclic or branched structures and incorporating non-proteinogenic amino acids. nih.gov

While the specific NRPS responsible for this compound has not been experimentally characterized, its operational principles can be inferred from the extensive studies of other fungal NRPS systems. A typical NRPS module is responsible for the incorporation of a single amino acid into the growing peptide chain and is comprised of several catalytic domains:

Adenylation (A) domain: This domain selects the specific amino acid substrate and activates it by converting it into an aminoacyl-adenylate.

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then covalently tethered to the T domain via a phosphopantetheinyl arm.

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.

Thioesterase (TE) or Reductase (R) domain: Often found at the final module, this domain is responsible for releasing the fully assembled peptide chain. In many cases, the TE domain catalyzes an intramolecular cyclization reaction to form a cyclic peptide like this compound.

The sequence and combination of modules on the NRPS enzyme dictate the final peptide product. For this compound, it is hypothesized that an NRPS enzyme in Albatrellus ovinus utilizes the meroterpenoid precursor of this compound as a starting substrate, to which it attaches and cyclizes an amino acid.

Table 1: General Domains of Non-Ribosomal Peptide Synthetases (NRPS) and Their Functions

DomainFunction
Adenylation (A)Selects and activates a specific amino acid.
Thiolation (T) / Peptidyl Carrier Protein (PCP)Covalently binds the activated amino acid.
Condensation (C)Catalyzes peptide bond formation.
Epimerization (E)Converts an L-amino acid to a D-amino acid.
Thioesterase (TE) / Reductase (R)Terminates synthesis, often by cyclization.

Elucidation of Meroterpenoid Biogenesis: Polyketide and Terpenoid Synthase Contributions

The core scaffold of this compound is a meroterpenoid, a hybrid structure derived from distinct biosynthetic pathways. researchopenworld.com Specifically, it is a derivative of grifolin (B191361), a compound also found in Albatrellus species. mdpi.comresearchgate.netdokumen.pub The biosynthesis of this meroterpenoid precursor involves the convergence of the polyketide and terpenoid pathways.

The polyketide component is typically an aromatic ring, such as orsellinic acid, which is synthesized by a Polyketide Synthase (PKS) . Fungal PKSs, particularly Type I PKSs, are large, multifunctional enzymes that iteratively condense simple acyl-CoA units, most commonly acetyl-CoA and malonyl-CoA, to construct a polyketide chain. geneticsmr.org This chain then undergoes a series of cyclization and aromatization reactions to yield the final polyketide product.

The terpenoid portion of the precursor is derived from the mevalonate (B85504) pathway, which produces isoprene (B109036) units in the form of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A terpenoid synthase , specifically a prenyltransferase, then catalyzes the head-to-tail condensation of these isoprene units to form larger isoprenoid chains. In the case of grifolin and its derivatives, this is typically farnesyl pyrophosphate (FPP), a C15-isoprenoid.

Finally, a prenyltransferase enzyme catalyzes the attachment of the farnesyl group to the polyketide core, thus forming the basic meroterpenoid structure of grifolin.

Genetic Determinants and Gene Cluster Analysis Associated with this compound Biosynthesis

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are often located contiguously on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC) . scribd.com This co-localization facilitates the coordinated regulation of all the genes required for the production of the final compound.

Although a specific BGC for this compound has not yet been identified and characterized in Albatrellus ovinus, it is highly probable that one exists. Based on the predicted biosynthetic logic, a putative this compound BGC would be expected to contain the following key genes:

A gene encoding a Non-Ribosomal Peptide Synthetase (NRPS) for the peptide assembly and cyclization.

A gene for a Polyketide Synthase (PKS) to produce the aromatic core of the meroterpenoid precursor.

Genes for the enzymes of the mevalonate pathway and a terpenoid synthase (prenyltransferase) to generate and attach the isoprenoid side chain.

Genes encoding any necessary modifying enzymes , such as oxidases or reductases, that tailor the final structure.

One or more regulatory genes , such as transcription factors, that control the expression of the entire cluster.

Potentially, a transporter gene to export the final product out of the cell.

The discovery and analysis of this gene cluster would be a critical step in fully elucidating the biosynthesis of this compound.

Enzymatic Characterization of Key Biosynthetic Steps in this compound Production

The production of this compound relies on the catalytic activity of several key enzymes. While the specific enzymes from Albatrellus ovinus have not been isolated and characterized, their functions can be understood from studies of homologous enzymes in other fungi.

Polyketide Synthase (PKS): The PKS involved would catalyze the iterative addition of malonyl-CoA units to a starter unit (likely acetyl-CoA). The enzyme's product-template (PT) domain would guide the cyclization and aromatization of the resulting polyketide chain to form the orsellinic acid-type core.

Terpenoid Synthase: A farnesyl pyrophosphate synthase (FPPS) would first assemble FPP from three isoprene units. Subsequently, a prenyltransferase would catalyze the electrophilic aromatic substitution reaction, attaching the FPP to the polyketide core.

Non-Ribosomal Peptide Synthetase (NRPS): The NRPS would be the final assembly-line enzyme. Its adenylation (A) domain would select and activate a specific amino acid. This activated amino acid would then be transferred to the peptidyl carrier protein (PCP) domain. The condensation (C) domain would then form a peptide bond between this amino acid and the grifolin-derived precursor. Finally, a thioesterase (TE) domain at the end of the NRPS module would likely catalyze the cleavage and intramolecular cyclization of the peptide chain, releasing the final this compound molecule.

The precise orchestration and specificity of these enzymes are what ultimately determine the unique chemical structure of this compound. Future research involving the heterologous expression and biochemical assay of the genes from the putative this compound biosynthetic gene cluster will be necessary to fully characterize each enzymatic step.

Preclinical Pharmacological Investigations of Albatrelin C

In Vitro Studies on Biological Activities

In vitro studies are fundamental in preclinical research, providing the initial assessment of a compound's biological activity in a controlled laboratory setting. For the Albatrellus-derived meroterpenoids, these studies have primarily focused on their antifungal and anticancer properties.

Research on Antifungal Efficacy Against Microbial Strains

Specific studies detailing the antifungal efficacy of Albatrelin C against particular microbial strains are not available in the reviewed scientific literature. However, research on the related compound Grifolin (B191361) has demonstrated notable antifungal capabilities. Grifolin has been reported to possess antifungal capacity against Aspergillus niger and Candida albicans, with an inhibitory power suggested to be higher than the conventional antifungal agent, nystatin. monash.eduresearchgate.net Further studies have confirmed the in vitro antifungal activity of Grifolin, showing it has inhibitory effects on the mycelial growth of Sclerotinia sclerotiorum and Fusarium graminearum, as well as on the spore germination of Pyricularia oryzae. monash.eduresearchgate.net

Exploration of Cytotoxic Activities in In Vitro Cell Models

While this compound is reported to exhibit cytotoxic activity, specific IC₅₀ values against various cancer cell lines are not detailed in the available literature. nih.gov In contrast, significant cytotoxic data exists for the related compounds Grifolin, Neogrifolin (B162079), and Confluentin, which have been tested against a range of human cancer cell lines.

Grifolin has demonstrated remarkable cytotoxic activity against human colon cancer cell lines HT-29 and SW-480, and the human cervical cancer cell line HeLa. mdpi.commonash.edu Similarly, Neogrifolin has shown potent anti-cell viability effects against the same cell lines. mdpi.commonash.edu The pigment albatrellin, another compound from Albatrellus confluens, exhibited cytotoxic activity against the human lung carcinoma cell line HepG2 with an IC₅₀ value of 1.55 µg/ml. nih.gov Confluentin has also been reported to possess anti-cell viability activity against HeLa, SW480, and HT29 cells, as well as other human cancer cell lines such as HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), and MCF-7 (breast cancer). nih.gov

Table 1: In Vitro Cytotoxic Activities of Albatrellus-Derived Meroterpenoids

Compound Cancer Cell Line Cell Type IC₅₀ (µM) Citation
Grifolin HT-29 Colon Carcinoma 35.4 ± 2.4 mdpi.com
SW-480 Colon Carcinoma 27.4 ± 2.2 mdpi.com
HeLa Cervical Carcinoma 30.7 ± 1.0 mdpi.commonash.edu
Neogrifolin HT-29 Colon Carcinoma 34.6 ± 5.9 mdpi.commonash.edu
SW-480 Colon Carcinoma 24.3 ± 2.5 mdpi.commonash.edu
HeLa Cervical Carcinoma 30.1 ± 4.0 mdpi.commonash.edu
Confluentin HL-60 Promyelocytic Leukemia 15 - 23 nih.gov
SMMC 7712 Hepatocellular Carcinoma 15 - 23 nih.gov
A-549 Lung Carcinoma 15 - 23 nih.gov
MCF-7 Breast Adenocarcinoma 15 - 23 nih.gov
Albatrellin HepG2 Human Lung Carcinoma 1.55 µg/ml* nih.gov

Note: The IC₅₀ value for Albatrellin is reported in µg/ml.

Cellular Assays for Investigating Antiproliferative Mechanisms

The specific molecular mechanisms underlying the antiproliferative activity of this compound have not been elucidated in the available research. However, studies on related compounds from Albatrellus species provide insight into potential pathways. The anticancer action of these molecules is often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. mdpi.comresearchgate.netnih.gov

For instance, Grifolin has been shown to induce cell-cycle arrest in the G1 phase in cancer cells through the ERK1/2 signaling pathway. nih.govwikipedia.org It is also known to induce apoptosis, a key mechanism for eliminating cancerous cells. mdpi.comwikipedia.org Neogrifolin has been demonstrated to induce the release of cytochrome c and activate caspases 3 and 9, which are critical executioners of the apoptotic process. nih.gov Confluentin has also been found to induce apoptosis and arrest the cell cycle in human colon cancer cells. nih.gov The induction of apoptosis can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases that dismantle the cell. nih.gov

In Vivo Studies Using Animal Models

In vivo studies using animal models are a critical step in preclinical research to evaluate the efficacy and potential of a therapeutic agent in a living organism before human trials.

Evaluation of Antifungal Efficacy in Relevant Animal Models

There are no available reports on the in vivo antifungal efficacy of this compound in animal models. However, the related compound Grifolin has been investigated in this context. It has been shown to exhibit a high level of curative activity against the plant disease caused by Erysiphe graminis in vivo, confirming its antifungal potential extends beyond in vitro assays. monash.eduresearchgate.net While this study was conducted on a plant pathogen, it underscores the potential for Albatrellus-derived compounds to have in vivo bioactivity.

Assessment of Anti-Tumor Potential in Preclinical Xenograft or Syngeneic Animal Models

No studies assessing the anti-tumor potential of this compound in preclinical xenograft or syngeneic animal models were found in the reviewed literature. Although in vivo studies have been mentioned for Grifolin, the specifics of the animal models used and the outcomes of these anti-tumor assessments are not detailed in the available search results. mdpi.comresearchgate.net

Preclinical cancer research heavily relies on these animal models. Xenograft models involve transplanting human cancer cells into immunocompromised mice, allowing for the study of human tumor growth. Syngeneic models use tumor tissues derived from the same genetic background as the mouse strain, which permits the investigation of anti-tumor responses in the context of a competent immune system. The lack of such data for this compound represents a significant gap in its preclinical evaluation.

Pharmacokinetic Profiling of this compound in Research Animals (Absorption, Distribution, Metabolism, Excretion)

No public data is available regarding the absorption, distribution, metabolism, and excretion of this compound in any research animal models.

Biodistribution Studies of this compound in Model Organisms

There are no published studies detailing the biodistribution of this compound in any model organisms.

Molecular Mechanisms of Action and Target Identification Research for Albatrelin C

Research into Albatrelin C's Interaction with Microbial Cell Membranes

A primary area of investigation for a novel compound with potential antimicrobial properties would be its interaction with microbial cell membranes. The bacterial cell membrane is a crucial barrier and a common target for antimicrobial agents. Research in this area would focus on determining if and how this compound disrupts this vital structure.

Key experimental approaches would include:

Membrane Permeabilization Assays: These assays determine if the compound can create pores or otherwise disrupt the integrity of the microbial membrane, leading to leakage of intracellular contents.

Liposome Interaction Studies: Using artificial membrane vesicles (liposomes) that mimic the lipid composition of bacterial membranes, researchers can study the compound's ability to bind to, insert into, or traverse the lipid bilayer.

Microscopy Techniques: Advanced imaging techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) could visualize the morphological changes to bacterial cells upon exposure to this compound, providing direct evidence of membrane damage.

Understanding these interactions is a critical first step in characterizing the antimicrobial potential of a new compound. nih.govresearchgate.netnews-medical.netnih.govresearchgate.net

Elucidation of Specific Cellular Signaling Pathways Modulated by this compound

Beyond direct membrane disruption, a novel compound could exert its effects by modulating specific intracellular signaling pathways. These complex networks of proteins and molecules control various cellular processes, and their perturbation can lead to a range of cellular responses.

To investigate this, researchers would typically employ:

Reporter Gene Assays: These assays are used to monitor the activity of specific signaling pathways. For instance, a reporter gene linked to a pathway-specific response element can indicate whether a pathway is activated or inhibited by the compound.

Phospho-proteomics: This technique allows for the large-scale analysis of protein phosphorylation, a key mechanism in signal transduction. Changes in the phosphorylation status of key signaling proteins can reveal which pathways are affected by this compound.

Western Blotting: This method is used to detect and quantify specific proteins. It can be used to measure the levels of key signaling molecules and their activated (e.g., phosphorylated) forms to confirm the impact on a particular pathway. nih.gov

Identifying the signaling cascades modulated by a compound is essential for understanding its broader biological effects.

Identification and Validation of Direct Molecular Targets of this compound

A crucial aspect of understanding a compound's mechanism of action is to identify its direct molecular targets—the specific proteins or other macromolecules it binds to in order to elicit its effect.

Common methodologies for target identification include:

Affinity Chromatography: This technique involves immobilizing the compound on a solid support and then passing a cell lysate over it. Proteins that bind to the compound can be captured and subsequently identified using mass spectrometry.

Thermal Shift Assays (TSA): This method assesses the ability of a compound to stabilize a target protein against thermal denaturation. An increase in the melting temperature of a protein in the presence of the compound suggests a direct binding interaction.

Computational Docking: In silico methods can be used to predict the binding of a compound to the three-dimensional structures of known proteins, helping to prioritize potential targets for experimental validation. nih.govnih.gov

Validation of these potential targets is then typically carried out using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity.

Systems Biology Approaches for Understanding Global Cellular Responses to this compound

To gain a comprehensive understanding of the global cellular response to a compound, researchers are increasingly turning to systems biology approaches. researchgate.netnih.govnih.govresearchgate.net This holistic methodology integrates data from various "omics" technologies to model the complex interactions within a biological system. hua.gr

Key components of a systems biology investigation would include:

Transcriptomics (e.g., RNA-Seq): This analyzes the complete set of RNA transcripts in a cell to understand how the compound alters gene expression on a genome-wide scale.

Proteomics: This involves the large-scale study of proteins, their expression levels, modifications, and interactions, providing a snapshot of the cellular state after treatment with the compound.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. It can reveal how the compound impacts cellular metabolism.

Based on a comprehensive review of the available scientific literature, there is insufficient specific data to generate a detailed article on the "Structure-Activity Relationship (SAR) and Chemical Modification Studies of this compound" that adheres to the provided outline.

The chemical compound this compound is a known meroterpenoid and a grifolin (B191361) derivative that has been isolated from mushrooms of the Albatrellus genus, such as Albatrellus ovinus. researchgate.netresearchopenworld.comdokumen.pubrsc.org Its chemical structure has been established, and it has been noted for cytotoxic activity against some tumor cell lines. researchopenworld.comrsc.org

However, the public scientific domain lacks in-depth research specifically on this compound for the topics required by the detailed outline:

Structure Activity Relationship Sar and Chemical Modification Studies of Albatrelin C

Exploring Conformational Dynamics and Their Impact on Albatrelin C Activity:The conformational dynamics of this compound and how they might influence its biological activity have not been a subject of published research.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly follows the requested structure is not possible without fabricating data. Any attempt to do so would result in a speculative and unscientific piece, rather than the authoritative article requested. Further research and publication on this specific compound are needed before such an article can be written.

Synthetic Strategies and Chemical Biology Approaches to Albatrelin C

Total Synthesis Methodologies for Albatrelin C and its Complex Architectures

While a dedicated total synthesis of this compound has not been explicitly detailed in the literature, the synthetic routes developed for its close structural isomers, grifolin (B191361) and neogrifolin (B162079), provide a clear and directly applicable blueprint. These compounds share the same farnesylated phenol (B47542) core, differing only in the substitution pattern on the aromatic ring. A notable approach to the regioselective de novo synthesis of grifolin and neogrifolin has been developed, which addresses the key challenge of controlling the position of the farnesyl tail on the orcinol (B57675) scaffold. mdpi.comresearchgate.net

This strategy hinges on the controlled timing of two crucial reaction steps: the allylation of a β-ketoester with farnesyl bromide and a subsequent cyclization reaction. mdpi.com The regioselectivity is achieved by carefully choosing the sequence of these reactions, allowing for the specific preparation of either 2-farnesyl-5-methyl-cyclohexane-1,3-dione or 6-farnesyl-5-methyl-cyclohexane-1,3-dione. mdpi.comresearchgate.net These intermediates are then subjected to oxidative aromatization to yield the desired grifolin or neogrifolin. mdpi.comresearchgate.net This methodology is highly relevant for the synthesis of this compound, which would require a similar regiocontrolled farnesylation of a suitably substituted phenolic precursor.

Another powerful strategy for the synthesis of farnesylated phenols involves a halogenative aromatization reaction. This method has been successfully applied to the total synthesis of grifolin and other related natural products. acs.org The key feature of this approach is its efficiency and ability to produce gram-scale quantities of the target compounds. acs.org

Table 1: Key Synthetic Approaches Relevant to this compound

Synthetic Strategy Key Reactions Relevance to this compound Reference
Regioselective de novo synthesis Allylation of β-ketoester, Cyclization, Oxidative aromatization Directly applicable for controlling the farnesyl group position. mdpi.comresearchgate.net
Halogenative aromatization Halogenative aromatization of enones Efficient for constructing the farnesylated phenol core. acs.org
Alumina-promoted ortho-allylation Regioselective allylation of phenols Provides a method for direct farnesylation of the phenolic ring. mcmaster.ca

Furthermore, research into the synthesis of 3,5-dimethylorsellinic acid (DMOA) meroterpenoids has led to the development of a biomimetic strategy. This involves the direct coupling of DMOA with farnesyl electrophiles through a regioselective, base-mediated alkylative dearomatization. bu.edu Subsequent chemical transformations, such as methylation and polyene cyclization, have resulted in a variety of tetracyclic DMOA-derived meroterpenoids. bu.edu This platform provides a versatile approach to this class of natural products, including the potential for synthesizing this compound and its complex analogues.

Semisynthetic Derivatization of this compound from Natural Sources

Semisynthesis, which utilizes a readily available natural product as a starting material for chemical modification, presents an attractive alternative to total synthesis. For this compound, the natural precursor grifolic acid is a prime candidate for such an approach. Grifolic acid can be isolated in significant quantities from the inedible mushroom Albatrellus dispansus. nih.govresearchgate.net This abundance makes it an economically viable starting point for the synthesis of this compound and its derivatives.

The conversion of grifolic acid to this compound would likely involve decarboxylation and potentially other functional group manipulations. The feasibility of this approach is supported by the successful semisynthesis of other complex natural products. For instance, the anthelmintic emodepside (B1671223) is a semisynthetic derivative of a fungal metabolite, PF1022A. nih.govresearchgate.net Similarly, the derivatization of the antibiotic blasticidin S has been shown to enhance its activity and selectivity, demonstrating the power of semisynthesis to generate novel analogues with improved properties. nih.gov

Table 2: Potential Starting Materials for Semisynthesis of this compound

Natural Precursor Natural Source Potential Transformations Reference
Grifolic Acid Albatrellus dispansus Decarboxylation, Functional group interconversion nih.govresearchgate.net
Grifolin Albatrellus confluens Isomerization, Functional group modification nih.gov
Neogrifolin Albatrellus confluens Isomerization, Functional group modification nih.gov

Research on synthetic derivatives of grifolin has also provided insights into the structure-activity relationships of this class of compounds. By varying the length of the prenyl chain, researchers have investigated the impact on the anthelmintic and anticancer activities of these molecules. nih.gov Such studies underscore the potential of semisynthesis to not only produce this compound but also to generate a library of analogues for biological evaluation.

Chemoenzymatic Synthesis and Biocatalytic Transformations of this compound

The integration of enzymatic reactions into synthetic pathways, known as chemoenzymatic synthesis, offers a powerful approach to constructing complex molecules with high selectivity and under mild conditions. researchgate.net While specific chemoenzymatic routes to this compound have not been reported, the biosynthesis of related meroterpenoids provides a clear roadmap for how such a strategy could be implemented.

The biosynthesis of many meroterpenoids involves terpene cyclase enzymes, which catalyze the complex cyclization of linear polyene precursors. nih.gov A promising chemoenzymatic approach would involve the chemical synthesis of a farnesyl-DMOA substrate, which could then be subjected to the action of a terpene cyclase to induce cyclization. bu.edu This strategy has been explored for the production of novel DMOA-derived meroterpenoids. bu.edu

Furthermore, the discovery and engineering of enzymes from secondary metabolic pathways are expanding the toolbox for biocatalysis. nih.gov For instance, the identification of a DCA synthase gene and the corresponding recombinant enzyme, which catalyzes an oxidative cyclization of grifolic acid, highlights the potential for using isolated enzymes for specific transformations. researchgate.net The heterologous expression of a UbiA-like prenyltransferase from Hohenbuehelia grisea has led to the production of 3-farnesyl-4-hydroxybenzoic acid, a predicted intermediate in the biosynthesis of the anticancer agent pleurotin. biorxiv.org This demonstrates the feasibility of using genetically engineered organisms to produce key precursors for the synthesis of complex natural products.

Table 3: Relevant Biocatalytic Approaches for this compound Synthesis

Biocatalytic Method Key Enzyme Type Potential Application for this compound Reference
Terpene Cyclase Catalysis Terpene Cyclase Cyclization of a synthetic farnesyl-DMOA precursor. bu.edu
Oxidative Cyclization DCA Synthase Biomimetic synthesis from a grifolic acid-like precursor. researchgate.net
Prenylation Prenyltransferase Enzymatic attachment of the farnesyl chain to a phenolic core. biorxiv.org

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The unique structural features of this compound and other farnesylated phenols have motivated the development of new synthetic methods for their construction. The challenge of regioselectively introducing a lipophilic prenyl chain onto a polyhydroxylated aromatic ring is a recurring theme in the synthesis of these natural products. conicet.gov.ar

One innovative approach is the use of alumina (B75360) as a heterogeneous reagent to direct the ortho-selective allylation of phenols. mcmaster.ca This method has been successfully applied to the synthesis of several prenylated phenolic natural products, including grifolin. mcmaster.ca The development of such regioselective methods is crucial for the efficient synthesis of complex molecules like this compound, avoiding the need for cumbersome protecting group strategies.

The pursuit of synthetic strategies for farnesylated phenolic stilbenes has also led to the application of palladium-catalyzed coupling reactions, such as the Heck, Stille, and Suzuki reactions. researchgate.net These methods provide powerful tools for carbon-carbon bond formation and have been used in the total synthesis of related natural products. researchgate.net The ongoing development of such novel synthetic strategies, driven by the desire to access medicinally relevant molecules like this compound, continues to push the boundaries of organic synthesis. mdpi.comiastate.edu

Research Applications and Broader Scientific Implications of Albatrelin C

Albatrelin C as a Research Probe for Cellular Processes and Pathways

The primary mechanism of action attributed to this compound is its ability to target and disrupt the integrity of microbial cell membranes, leading to cell death. biosynth.com This characteristic makes it a valuable potential research probe for studying cellular processes related to membrane structure and function. Fluorescent probes are instrumental in visualizing and monitoring dynamic processes within living cells. nih.govsioc-journal.cn While specific studies developing this compound into a fluorescent probe are not yet prevalent, its defined interaction with the cell membrane provides a foundation for such applications.

By modifying the this compound structure with a fluorophore, researchers could potentially create a tool to:

Visualize membrane stress and damage in real-time.

Study the specific lipid or protein components of the fungal membrane that this compound interacts with.

Investigate the downstream cellular pathways that are activated in response to membrane disruption, such as cell wall integrity pathways or programmed cell death.

The development of probes that can be selectively retained at the cell membrane is a key area of research, allowing for prolonged observation of membrane-specific events. rsc.orgbiorxiv.org The inherent membrane-targeting nature of this compound makes it an attractive scaffold for the design of such advanced research tools.

Contributions of this compound Research to Novel Antifungal Strategy Development

The rise of drug-resistant fungal infections necessitates the discovery of antifungal agents with novel mechanisms of action. informaticsjournals.co.in this compound's ability to compromise cell membrane integrity places it in a category of significant interest for developing new antifungal therapies. biosynth.com Unlike azole antifungals, which inhibit ergosterol (B1671047) biosynthesis, direct membrane disruption offers an alternative and potentially potent mode of attack. mdpi.com

Research into this compound and its derivatives from Albatrellus species contributes to this field by providing new chemical scaffolds for antifungal drug design. While extensive antifungal screening data for this compound itself is limited in publicly available literature, the initial isolation paper did evaluate the weak cytotoxic activity of the related co-isolated compound, Confluentin, against several human tumor cell lines. researchgate.net This cytotoxic activity hints at the potential for broad biological effects of this class of compounds.

Table 1: Cytotoxic Activity of Confluentin (A Compound Co-isolated with this compound) (Note: This data is for Confluentin, not this compound, and reflects general cytotoxicity rather than specific antifungal activity. It is presented here to illustrate the biological activity of a closely related compound from the same source, pending direct antifungal data for this compound.)

Cell LineCell TypeIC₅₀ (μM)
HL-60Human Promyelocytic Leukemia> 40
SMMC-7721Human Hepatocellular Carcinoma> 40
A-549Human Lung Carcinoma> 40
MCF-7Human Breast Adenocarcinoma> 40
Source: Adapted from Liu et al., 2013. researchgate.net

The development of this compound as an antifungal would involve extensive screening against a panel of pathogenic fungi, determination of minimum inhibitory concentrations (MICs), and studies into its synergy with existing drugs. informaticsjournals.co.innih.gov

Investigation of this compound as a Biocontrol Agent for Agricultural Fungal Pathogens

Sustainable agriculture increasingly relies on biological control agents (BCAs) to manage crop diseases, reducing the dependence on synthetic chemical fungicides. frontiersin.orgresearchgate.net Natural products from microorganisms are a rich source of potential BCAs. scielo.br this compound is currently being studied for its potential application in agriculture as a biocontrol agent against fungal pathogens that affect crops. biosynth.com Its membrane-disrupting mechanism could be effective against a range of plant pathogenic fungi.

The successful development of a natural product like this compound into a commercial biocontrol agent requires demonstrating efficacy against key agricultural pathogens under field conditions. informaticsjournals.co.in Research would need to establish its spectrum of activity, formulation stability, and environmental safety.

Table 2: Potential Agricultural Fungal Pathogen Targets for this compound (Note: This table is conceptual and lists major fungal pathogens known to be susceptible to membrane-targeting agents. Specific efficacy data for this compound against these pathogens is required from future research.)

PathogenCommon Disease CausedTypical Crops Affected
Botrytis cinereaGray MoldGrapes, Strawberries, Tomatoes
Fusarium oxysporumFusarium WiltTomato, Banana, Chickpea
Sclerotinia sclerotiorumWhite Mold, Stem RotSoybeans, Canola, Sunflowers
Pyricularia oryzae (syn. Magnaporthe oryzae)Rice BlastRice, Wheat
Colletotrichum gloeosporioidesAnthracnoseChili, Mango, Avocado
Source: Compiled from general phytopathology literature. informaticsjournals.co.infortunejournals.com

The use of compounds from edible or non-toxic mushrooms like those of the Albatrellus genus could offer an environmentally benign alternative to chemical pesticides.

Impact of this compound Discovery on Natural Product-Based Drug Discovery

The discovery of this compound and its related meroterpenoids contributes significantly to the broader field of natural product-based drug discovery. dokumen.pub Higher fungi, or mushrooms, represent a vast and relatively untapped source of novel chemical structures with potent biological activities. researchgate.netdokumen.pub The exploration of secondary metabolites from organisms like Albatrellus ovinus expands the known chemical diversity available to medicinal chemists and pharmacologists.

The impact of such discoveries can be summarized as follows:

Expansion of Chemical Scaffolds: The identification of the albatrelin framework provides a new meroterpenoid scaffold that can be explored for various biological activities through synthetic modification. mdpi.com

Highlighting Untapped Resources: The discovery emphasizes the importance of Basidiomycetes as a source of unique secondary metabolites, encouraging further investigation into this phylum. researchgate.net About 56% of meroterpenoids from fungi display significant bioactivities, including antifungal and cytotoxic effects. researchgate.net

Inspiration for Genomic Mining: The discovery of novel compounds like this compound fuels interest in using genomic and metagenomic approaches to uncover silent biosynthetic gene clusters in fungi, potentially leading to the discovery of many more new natural products. nih.gov

Future Research Directions and Challenges in Albatrelin C Studies

Advanced Omics Technologies in Comprehensive Albatrelin C Mechanism Elucidation

The precise biological mechanism of this compound remains largely uncharacterized. A significant future direction is the application of high-throughput "omics" technologies to achieve a holistic understanding of its cellular and molecular interactions. frontiersin.orgnih.govresearchgate.net These approaches can provide vast amounts of data, helping to identify molecular targets and signaling pathways affected by the compound. frontiersin.orgfrontiersin.org An integrated multi-omics strategy would be particularly powerful, as each technique offers a unique perspective on the compound's biological impact. researchgate.netresearchgate.net

Genomics and Transcriptomics: These tools can identify changes in gene expression patterns in cells upon treatment with this compound. By analyzing the messenger RNA (mRNA) transcripts, researchers can pinpoint which genes are activated or suppressed, offering clues about the cellular processes being modulated. nih.govresearchgate.net For instance, identifying the upregulation of apoptosis-related genes or the downregulation of cell-cycle progression genes could provide strong evidence for its potential as an anticancer agent.

Proteomics: This approach focuses on the large-scale study of proteins, which are the primary functional molecules in the cell. Proteomics can reveal how this compound affects protein expression levels, post-translational modifications, and protein-protein interactions. nih.gov Techniques like thermal proteome profiling (TPP) or drug affinity responsive target stability (DARTS) could directly identify the protein targets to which this compound binds, thereby clarifying its direct mechanism of action. researchgate.net

Metabolomics: By analyzing the complete set of small-molecule metabolites within a cell or organism, metabolomics provides a functional readout of the cellular state. nih.govresearchgate.net Comparing the metabolic profile of treated versus untreated cells can reveal which metabolic pathways are disrupted by this compound, offering insights into its downstream effects and potential off-target activities. nih.gov

Table 1: Application of Omics Technologies in this compound Research

Sustainable and Scalable Production Methodologies for Research-Grade this compound

A major bottleneck in the study of many natural products, including this compound, is obtaining sufficient quantities of pure material for extensive research. biorxiv.org Current methods rely on isolation from the fruiting bodies of Albatrellus mushrooms, which is often inefficient and not readily scalable. Future research must focus on developing sustainable and economically viable production strategies.

Fungal Fermentation: Optimizing the submerged fermentation of the native Albatrellus species or a related high-producing fungus could provide a more reliable and scalable source of this compound compared to collecting wild mushrooms. This involves fine-tuning culture conditions such as media composition, pH, and aeration to maximize yield.

Total Chemical Synthesis: While the total synthesis of complex meroterpenoids can be achieved, it often involves numerous, intricate steps that are not practical for large-scale production. biorxiv.org However, the development of a highly efficient and stereoselective synthetic route would be invaluable for producing research-grade this compound and its analogs for structure-activity relationship (SAR) studies.

Cell-Free Enzymatic Synthesis: A more advanced approach involves harnessing the specific biosynthetic enzymes responsible for this compound production in a cell-free system. By isolating these enzymes, researchers can carry out the specific chemical conversions in a controlled reactor, potentially leading to high purity and yield without the complexities of cellular metabolism.

Table 2: Comparison of Production Methodologies for this compound

Addressing Biosynthetic Engineering Challenges for Optimized this compound Production

Biosynthetic engineering, or synthetic biology, offers a powerful route to the sustainable production of complex molecules like this compound. beilstein-journals.orgnih.govnih.gov This involves identifying the genes responsible for its production in the native fungus and transferring them to a robust, fast-growing microbial host like Aspergillus oryzae or Saccharomyces cerevisiae. researchgate.net However, this process is fraught with challenges.

The biosynthesis of fungal meroterpenoids typically involves a complex series of enzymatic reactions catalyzed by enzymes encoded in a biosynthetic gene cluster (BGC). biorxiv.orgnih.gov Key enzymes include polyketide synthases (PKS), terpene cyclases (TCs), prenyltransferases (PTs), and various tailoring enzymes like oxygenases that create the final intricate structure. researchgate.netresearchgate.net

Key challenges include:

BGC Identification: The first step is to sequence the genome of the this compound-producing fungus and use bioinformatic tools to identify the correct BGC, which can be difficult for organisms that are not well-characterized. biorxiv.org

Heterologous Expression: Successfully expressing a large, multi-gene fungal pathway in a different host is a major hurdle. Problems such as incorrect protein folding, lack of necessary precursor molecules, and metabolic burden on the host are common. chemrxiv.org

Enzyme Characterization: Each enzyme in the pathway must be functionally characterized to understand its precise role, which is a labor-intensive process. Structure-based mutagenesis of key enzymes, such as terpene cyclases, can be employed to improve or alter function but requires detailed structural information. nih.govresearchgate.net

Table 3: Challenges in Biosynthetic Engineering of this compound

Exploring Synergistic Interactions of this compound with Other Experimental Agents

A highly promising area for future research is the investigation of this compound in combination therapies, particularly in the context of cancer treatment. The search for synergistic effects between natural products and existing anticancer drugs is a key strategy to enhance treatment efficacy and overcome drug resistance. frontiersin.orgnih.gov Studies on related meroterpenoids and other natural compounds have shown that they can act synergistically with conventional chemotherapeutic agents like doxorubicin (B1662922) and docetaxel. frontiersin.orgmdpi.com

Future studies should systematically screen this compound for synergistic interactions with a panel of approved anticancer drugs. This could reveal combinations where this compound:

Enhances the cytotoxic effects of another drug, allowing for lower, less toxic doses to be used. frontiersin.org

Resensitizes drug-resistant cancer cells to a therapy they previously stopped responding to.

Acts on a complementary pathway to the partner drug, creating a multi-pronged attack on cancer cells.

Initial research would involve in vitro screening using various cancer cell lines, followed by in vivo studies in animal models for the most promising combinations. mdpi.com Understanding the molecular basis for any observed synergy would be a crucial subsequent step.

Table 4: Potential Experimental Agents for Synergistic Studies with this compound

Table of Mentioned Compounds

Q & A

Q. What spectroscopic and analytical methods are commonly employed to elucidate the structure of Albatrelin C?

this compound’s structural characterization relies on extensive spectroscopic analysis , including nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments) and mass spectrometry (MS). For absolute configuration determination, optical rotation comparisons with literature data are critical, as seen in related derivatives like Albatrelin F . Researchers should also employ chromatographic techniques (e.g., HPLC) to verify purity, especially given its natural product origin and potential tautomeric forms .

Q. What tumor cell lines have been used to evaluate this compound’s cytotoxicity, and what are the key findings?

this compound exhibits cytotoxicity against five tumor cell lines (TCLs) in vitro, though specific cell lines are not detailed in available data. Comparative studies with derivatives (e.g., Albatrelin A, B, D, E) suggest varying potency, necessitating standardized assays like MTT or SRB to ensure reproducibility . Researchers should validate results across multiple cell lines and include positive controls (e.g., doxorubicin) to contextualize activity .

Q. What are the primary natural sources and extraction protocols for this compound?

this compound is isolated from basidiomycete fungi such as Albatrellus ovinus. Extraction typically involves organic solvents (e.g., ethyl acetate or methanol), followed by chromatographic purification (e.g., silica gel, Sephadex LH-20). Researchers must document solvent ratios and column conditions to ensure reproducibility, as minor variations can impact yield and purity .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Discrepancies in cytotoxicity results (e.g., activity against 4 vs. 5 cell lines ) may stem from differences in assay conditions (e.g., incubation time, cell density) or compound purity. To address this:

  • Standardize protocols using guidelines from organizations like NCCLS.
  • Perform dose-response curves and calculate IC₅₀ values with statistical rigor (e.g., ANOVA with post-hoc tests) .
  • Cross-validate findings with orthogonal assays (e.g., apoptosis markers) .

Q. What strategies optimize the yield of this compound from natural sources?

Optimization involves:

  • Strain selection : Screen fungal strains for high metabolite production.
  • Fermentation conditions : Adjust pH, temperature, and nutrient composition to enhance biosynthesis.
  • Post-extraction stabilization : Address tautomerization issues (observed in Albatrelin F ) via pH control or derivatization. Document all steps meticulously to enable replication .

Q. How do structural modifications of this compound derivatives influence their mechanisms of action?

Comparative studies of Albatrelin A–F suggest that side-chain modifications (e.g., hydroxylation, methylation) alter cytotoxicity profiles. Advanced approaches include:

  • Molecular docking to predict target interactions (e.g., kinase inhibition).
  • Metabolomic profiling to track cellular responses post-treatment.
  • SAR (Structure-Activity Relationship) analysis to identify critical functional groups .

Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values. Validate assumptions with residual plots and report confidence intervals. For multi-experiment data, apply mixed-effects models to account for batch variability. Always disclose statistical software (e.g., GraphPad Prism, R) and parameters .

Methodological Recommendations

  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
  • Reproducibility : Detail extraction and assay protocols in supplementary materials, adhering to journal guidelines .
  • Data Interpretation : Address limitations (e.g., natural product variability) and propose follow-up studies (e.g., synthetic analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.